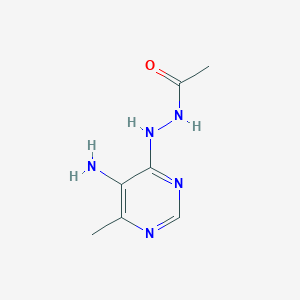
N'-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide is a compound belonging to the pyrimidine family, which is known for its wide range of biological activities Pyrimidine derivatives are integral components of nucleic acids, vitamins, and various synthetic drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide typically involves the reaction of 5-amino-6-methylpyrimidine-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the biological system under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methylpyrimidine-4-thione: Known for its plant growth-stimulating properties.
5-Acetyl-4-aminopyrimidine: Used in the synthesis of various pyrimidine derivatives.
Pyrimido[4,5-d]pyrimidine derivatives: Exhibits a range of biological activities, including antiproliferative and anti-inflammatory effects.
Uniqueness
N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide stands out due to its unique hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and industrial applications.
Propriétés
Formule moléculaire |
C7H11N5O |
|---|---|
Poids moléculaire |
181.20 g/mol |
Nom IUPAC |
N'-(5-amino-6-methylpyrimidin-4-yl)acetohydrazide |
InChI |
InChI=1S/C7H11N5O/c1-4-6(8)7(10-3-9-4)12-11-5(2)13/h3H,8H2,1-2H3,(H,11,13)(H,9,10,12) |
Clé InChI |
OYKHGZCGSYOPJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=N1)NNC(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


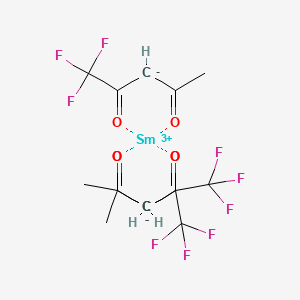
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13109358.png)
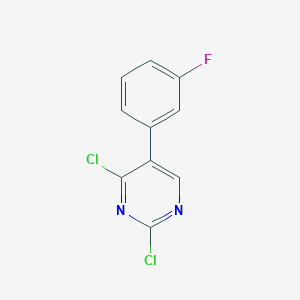

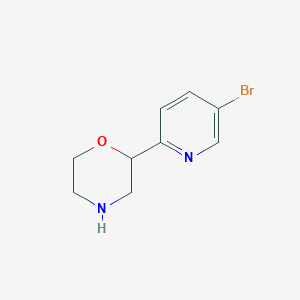

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13109378.png)
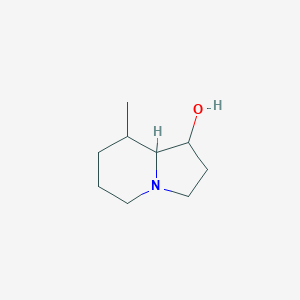

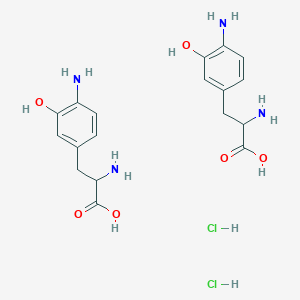
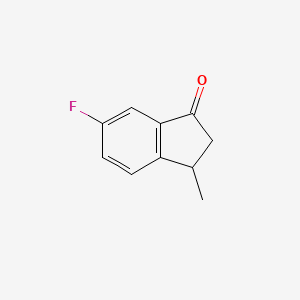
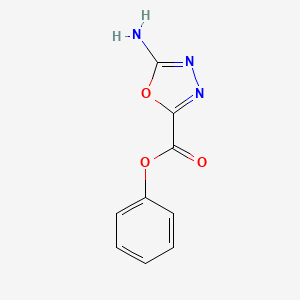
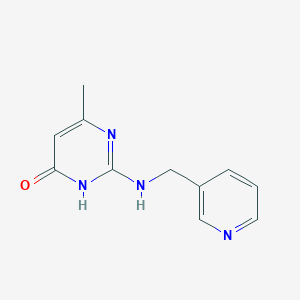
![5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13109422.png)
